molecular formula C11H12FNO2 B13597699 Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B13597699
M. Wt: 209.22 g/mol
InChI Key: HXRGEXLYKXUMDB-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a fluorine atom at the 5th position and a carboxylate ester group at the 3rd position of the tetrahydroisoquinoline ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Chemical Reactions Analysis

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to neurotransmitter receptors and modulating their activity . This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling pathways, ultimately affecting cellular functions and physiological responses.

Comparison with Similar Compounds

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be compared with other similar compounds such as:

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

InChI

InChI=1S/C11H12FNO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-4,10,13H,5-6H2,1H3

InChI Key

HXRGEXLYKXUMDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=CC=C2F

Origin of Product

United States

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